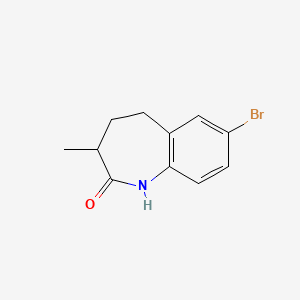
7-Bromo-3-methyl-2,3,4,5-tetrahydro-1h-1-benzazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-3-methyl-2,3,4,5-tetrahydro-1h-1-benzazepin-2-one is a chemical compound that belongs to the class of benzazepines. This compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 3rd position on the benzazepine ring. Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 7-Bromo-3-methyl-2,3,4,5-tetrahydro-1h-1-benzazepin-2-one can be achieved through various synthetic routes. One common method involves the bromination of 3-methyl-2,3,4,5-tetrahydro-1h-1-benzazepin-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Analyse Chemischer Reaktionen
7-Bromo-3-methyl-2,3,4,5-tetrahydro-1h-1-benzazepin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 3-methyl-2,3,4,5-tetrahydro-1h-1-benzazepin-2-one.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Bromo-3-methyl-2,3,4,5-tetrahydro-1h-1-benzazepin-2-one involves its interaction with specific molecular targets in the body. The bromine atom and the benzazepine ring play crucial roles in its binding to these targets. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and biological effects .
Vergleich Mit ähnlichen Verbindungen
7-Bromo-3-methyl-2,3,4,5-tetrahydro-1h-1-benzazepin-2-one can be compared with other benzazepine derivatives such as:
- 7-Bromo-1,3,4,5-tetrahydro-1-methyl-2H-1-benzazepin-2-one
- 4-(8-bromo-7-methoxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)aniline These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties .
Eigenschaften
Molekularformel |
C11H12BrNO |
|---|---|
Molekulargewicht |
254.12 g/mol |
IUPAC-Name |
7-bromo-3-methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C11H12BrNO/c1-7-2-3-8-6-9(12)4-5-10(8)13-11(7)14/h4-7H,2-3H2,1H3,(H,13,14) |
InChI-Schlüssel |
ORUCIAJTPNJWAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C(C=CC(=C2)Br)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


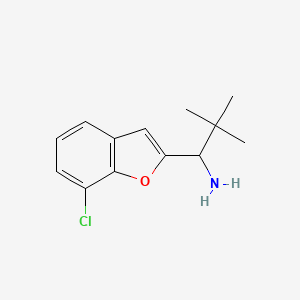
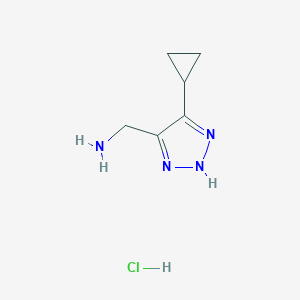
![{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol](/img/structure/B13501961.png)
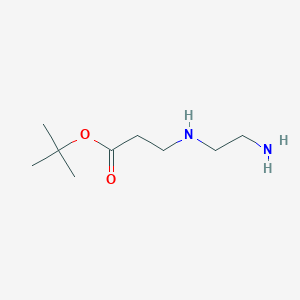
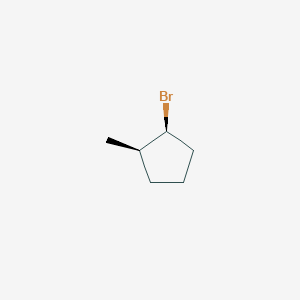



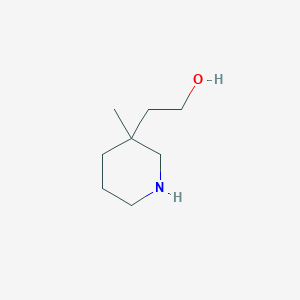
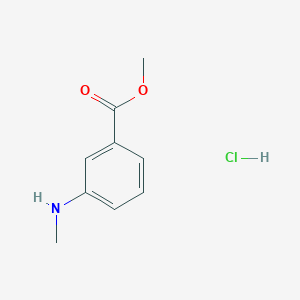
![2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride](/img/structure/B13502008.png)
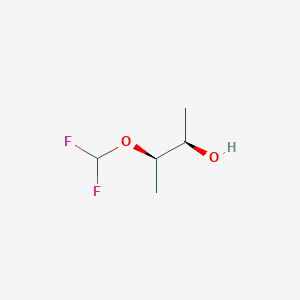
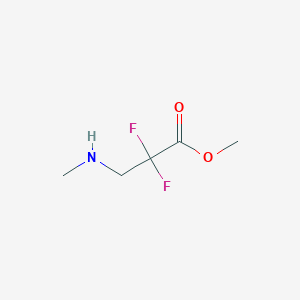
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid](/img/structure/B13502020.png)
